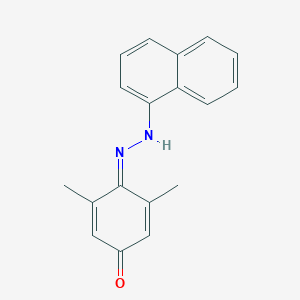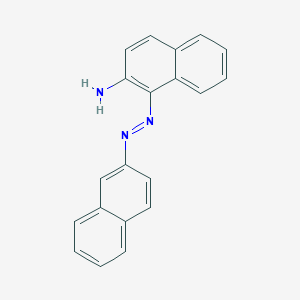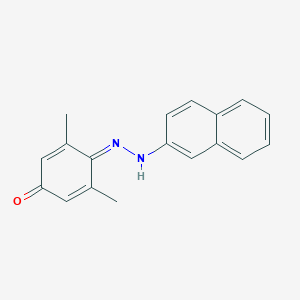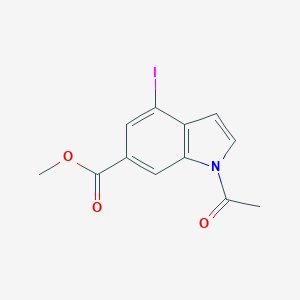![molecular formula C31H22N2O2 B283067 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione, also known as SPDP, is a novel spiro-pyrazoline derivative that has gained attention in recent years due to its potential applications in various scientific fields. This compound has been synthesized through several methods and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione is not fully understood. However, it is believed that 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione exerts its biological activities through the modulation of various cellular pathways. For example, in anticancer studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. In antimicrobial studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to have various biochemical and physiological effects. In anticancer studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In antimicrobial studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to disrupt the cell membrane of bacteria, leading to cell death. In anti-inflammatory studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has several advantages and limitations for lab experiments. One advantage is its high purity and yield, which allows for reproducibility and scalability. Another advantage is its versatility, as it can be used in various scientific fields. However, one limitation is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione. One direction is the development of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione-based fluorescent probes for the detection of metal ions. Another direction is the investigation of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione's potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione and its potential applications in various scientific fields.
Synthesemethoden
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione can be synthesized through several methods, including the one-pot reaction of indan-2,5-dione, hydrazine hydrate, and chalcone in ethanol under reflux conditions. Another method involves the reaction of indan-2,5-dione, hydrazine hydrate, and chalcone in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol at room temperature. These methods have been optimized to yield high purity and yield of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione.
Wissenschaftliche Forschungsanwendungen
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has shown potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. It has also been investigated for its ability to inhibit acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. In material science, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been used as a fluorescent probe for the detection of metal ions. In environmental science, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been studied for its ability to remove heavy metals from contaminated water.
Eigenschaften
Molekularformel |
C31H22N2O2 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
1,4-diphenyl-3-[(E)-2-phenylethenyl]spiro[4H-pyrazole-5,2//'-indene]-1//',3//'-dione |
InChI |
InChI=1S/C31H22N2O2/c34-29-25-18-10-11-19-26(25)30(35)31(29)28(23-14-6-2-7-15-23)27(21-20-22-12-4-1-5-13-22)32-33(31)24-16-8-3-9-17-24/h1-21,28H/b21-20+ |
InChI-Schlüssel |
QLZXQCIDILRCQO-QZQOTICOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=CC2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)

![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)


![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)

![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)
![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)

![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)
![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)
![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)